4-[(cyclohexylsulfanyl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide
Description
4-[(cyclohexylsulfanyl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a cyclohexylsulfanyl group and a trimethoxyphenyl group, making it a subject of interest in medicinal chemistry and material science.
Properties
IUPAC Name |
4-(cyclohexylsulfanylmethyl)-N-(3,4,5-trimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4S/c1-26-20-13-18(14-21(27-2)22(20)28-3)24-23(25)17-11-9-16(10-12-17)15-29-19-7-5-4-6-8-19/h9-14,19H,4-8,15H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXWTXRSGBDHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)CSC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(cyclohexylsulfanyl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of 3,4,5-trimethoxybenzaldehyde: This can be achieved by the oxidation of 1,2,3-trimethoxybenzene using suitable oxidizing agents.
Synthesis of the benzamide core: The benzaldehyde is then reacted with an amine to form the benzamide structure.
Introduction of the cyclohexylsulfanyl group: This step involves the reaction of the benzamide with a cyclohexylthiol under appropriate conditions to introduce the cyclohexylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(cyclohexylsulfanyl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(cyclohexylsulfanyl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, it may bind to the colchicine binding site on tubulin, leading to microtubule destabilization and inhibition of cell division . This mechanism is particularly relevant in the context of its anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known microtubule destabilizer used in cancer therapy.
Combretastatin: Another compound that targets the colchicine binding site on tubulin.
Podophyllotoxin: Used for its anti-cancer properties and shares structural similarities with the trimethoxyphenyl group.
Uniqueness
4-[(cyclohexylsulfanyl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide stands out due to its specific substitution pattern, which may confer unique binding properties and biological activities compared to other similar compounds. Its combination of a cyclohexylsulfanyl group and a trimethoxyphenyl group provides a distinctive chemical profile that can be exploited for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
